molecular formula C16H17NO2 B14167846 1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one CAS No. 923606-13-7

1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one

Cat. No.: B14167846
CAS No.: 923606-13-7
M. Wt: 255.31 g/mol
InChI Key: UKPXFUFWODNCPX-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one is an organic compound that features a pyrrole ring substituted with a benzyloxy group and a pent-4-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one typically involves multi-step organic reactions. One common method is the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with aromatic amines and aliphatic aldehydes in the presence of a chiral catalyst such as pseudoephedrine . The reaction is carried out in an aqueous medium at room temperature for 24 hours, followed by extraction and purification using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of benzyloxy-substituted carboxylic acids.

    Reduction: Formation of benzyloxy-substituted alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the application .

Comparison with Similar Compounds

    1-(Benzyloxy)propan-2-one: A precursor in the synthesis of 1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one.

    4-(Benzyloxy)benzaldehyde: Another compound with a benzyloxy group, used in similar synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

923606-13-7

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

1-(4-phenylmethoxy-1H-pyrrol-2-yl)pent-4-en-1-one

InChI

InChI=1S/C16H17NO2/c1-2-3-9-16(18)15-10-14(11-17-15)19-12-13-7-5-4-6-8-13/h2,4-8,10-11,17H,1,3,9,12H2

InChI Key

UKPXFUFWODNCPX-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=CC(=CN1)OCC2=CC=CC=C2

Origin of Product

United States

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